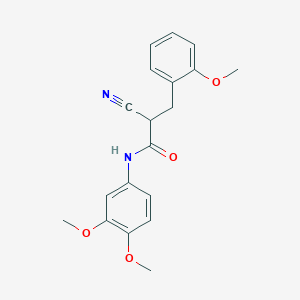

2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide

Description

2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, methoxy, and amide functional groups

Properties

IUPAC Name |

2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-16-7-5-4-6-13(16)10-14(12-20)19(22)21-15-8-9-17(24-2)18(11-15)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDGZUIJJLTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The key steps often include:

Nitrile Formation: Introduction of the cyano group through nucleophilic substitution or other suitable methods.

Amide Formation: Coupling of the nitrile intermediate with an amine to form the amide bond.

Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-cyano-N-(3,4-dimethoxyphenyl)acetamide

- 3-(2-methoxyphenyl)-2-cyano-N-phenylpropanamide

Uniqueness

2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features, including the cyano and methoxy groups. These functional groups are known to influence biological activity, making this compound a potential candidate for various therapeutic applications.

The compound has the molecular formula and features both electron-donating methoxy groups and an electron-withdrawing cyano group, which can significantly affect its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The cyano group can participate in hydrogen bonding, while the methoxy groups may enhance lipophilicity, aiding in cellular uptake.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different studies:

These findings indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

Mechanistic Studies

In mechanistic studies, the compound was observed to induce apoptosis in cancer cells through several pathways, including activation of caspases and modulation of cell cycle regulators. This suggests that it may serve as a lead compound for developing new anticancer agents.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating MCF-7 cells with various concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Case Study 2: In Vivo Studies

In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth compared to controls. This reinforces its potential as a therapeutic agent in cancer treatment.

Comparative Analysis

When compared to similar compounds, such as 2-cyano-N-(3,4-dimethoxyphenyl)acetamide , this compound exhibits enhanced biological activity due to its structural complexity and functional groups that facilitate better interactions with biological targets.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.50 | Anticancer |

| 2-cyano-N-(3,4-dimethoxyphenyl)acetamide | 25.00 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.